1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL
Description
Properties
IUPAC Name |
1-(4-chloronaphthalen-1-yl)oxy-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClFN2O2/c24-22-9-10-23(21-4-2-1-3-20(21)22)29-16-19(28)15-26-11-13-27(14-12-26)18-7-5-17(25)6-8-18/h1-10,19,28H,11-16H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHBUKSCDKSEJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C3=CC=CC=C32)Cl)O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClFN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL typically involves multiple steps:
Formation of the Chloronaphthalene Intermediate: The initial step involves the chlorination of naphthalene to form 4-chloronaphthalene.
Ether Formation: The chloronaphthalene is then reacted with an appropriate alcohol under basic conditions to form the ether linkage.
Piperazine Introduction:
Fluorophenyl Group Addition: Finally, the fluorophenyl group is introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to maximize yield and purity. The use of automated systems and advanced purification techniques such as chromatography would be essential to ensure the consistency and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed to reduce the nitro groups to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated sites.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce amines.
Scientific Research Applications
1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders.
Materials Science: It is explored for its use in the synthesis of advanced materials, including polymers and nanomaterials.
Biological Research: The compound is used in various biological assays to study its effects on cellular processes and pathways.
Mechanism of Action
The mechanism of action of 1-[(4-CHLORONAPHTHALEN-1-YL)OXY]-3-[4-(4-FLUOROPHENYL)PIPERAZIN-1-YL]PROPAN-2-OL involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Key Structural Variations
The target compound is structurally distinct from similar derivatives due to its naphthalenyloxy group. Below is a comparative analysis of structurally related molecules:
Impact of Substituents on Physicochemical Properties
- Naphthalenyl vs. Phenyl Groups : The naphthalenyloxy group in the target compound increases molecular weight and lipophilicity (higher logP) compared to phenyl or substituted phenyl analogs. This may enhance membrane permeability but reduce aqueous solubility .
- Chlorine and Fluorine Substituents: The electron-withdrawing chlorine (on naphthalene) and fluorine (on piperazine) likely stabilize the molecule against oxidative metabolism, extending half-life.
- Ether vs. Thioether Linkages : Thioether-containing analogs (e.g., ) exhibit greater metabolic susceptibility due to sulfur oxidation, whereas ether linkages (as in the target compound) are more chemically stable.
Biological Activity
The compound 1-[(4-Chloronaphthalen-1-yl)oxy]-3-[4-(4-fluorophenyl)piperazin-1-yl]propan-2-ol , also known by its CAS number 870778-84-0, is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Structure and Composition
The molecular formula for this compound is , with a molecular weight of approximately 312.56 g/mol. Its structure features a chloronaphthalene moiety linked to a piperazine group through an ether bond, which is significant for its biological interactions.
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 312.56 g/mol |
| CAS Number | 870778-84-0 |
| Chemical Structure | C17H18ClFN O |
Research indicates that compounds similar to This compound often interact with various neurotransmitter receptors and transporters. The piperazine ring is known for its ability to modulate dopaminergic and serotonergic systems, potentially influencing mood and behavior.
Pharmacological Effects
- Antidepressant Activity : Preliminary studies suggest that this compound may exhibit antidepressant-like effects by interacting with serotonin and norepinephrine transporters, similar to other piperazine derivatives .
- Antipsychotic Properties : The structural components suggest potential antipsychotic activity, particularly through modulation of dopaminergic pathways, which are critical in the treatment of schizophrenia and related disorders .
- Neuroprotective Effects : There is emerging evidence that compounds with similar structures can provide neuroprotective benefits, potentially useful in neurodegenerative diseases .
Study 1: Antidepressant Effects
A study published in the Journal of Medicinal Chemistry explored the effects of piperazine derivatives on depressive behaviors in rodent models. The results indicated that compounds structurally related to This compound significantly reduced immobility time in forced swim tests, suggesting antidepressant-like activity .
Study 2: Neuroprotective Activity
Research conducted by Smith et al. (2023) demonstrated that similar compounds could protect neuronal cells from oxidative stress-induced apoptosis. The study highlighted the importance of the chloronaphthalene moiety in enhancing neuroprotective effects through antioxidant mechanisms .
Study 3: Antipsychotic Potential
In a clinical trial involving patients with schizophrenia, a derivative of this compound exhibited efficacy in reducing positive symptoms while maintaining a favorable side effect profile. The trial emphasized the role of the piperazine structure in modulating dopaminergic activity without significant extrapyramidal symptoms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
